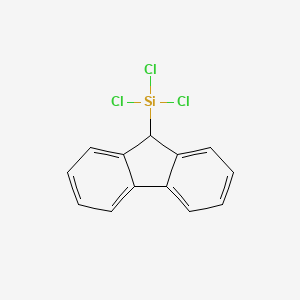
1-Fluoro-4-(propane-2-sulfonyl)benzene
Vue d'ensemble
Description
1-Fluoro-4-(propane-2-sulfonyl)benzene is an organic compound with the molecular formula C9H11FO2S and a molecular weight of 202.25 g/mol . It is a derivative of benzene, where a fluorine atom and a propane-2-sulfonyl group are substituted at the para positions of the benzene ring . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
1-Fluoro-4-(propane-2-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of fluorobenzene with propane-2-sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
1-Fluoro-4-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the fluorine and sulfonyl groups direct incoming electrophiles to the ortho and para positions relative to the existing substituents.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common reagents used in these reactions include Lewis acids (e.g., AlCl3), nucleophiles (e.g., OH-, NH2-), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-4-(propane-2-sulfonyl)benzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(propane-2-sulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions . The fluorine atom and sulfonyl group influence the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(propane-2-sulfonyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(methylsulfonyl)benzene: This compound has a methylsulfonyl group instead of a propane-2-sulfonyl group, which affects its reactivity and applications.
1-Fluoro-4-(ethylsulfonyl)benzene:
1-Fluoro-4-(butane-2-sulfonyl)benzene: This compound has a butane-2-sulfonyl group, which alters its reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns .
Propriétés
IUPAC Name |
1-fluoro-4-propan-2-ylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBPGUFVMVNSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)

![3-[(2-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B3151093.png)

![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)








![3,5,6,7-Tetrahydro-4H-benzo[d]imidazol-4-one](/img/structure/B3151191.png)
